6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile
Description
6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile (CAS: 1016679-54-1) is a pyridine derivative featuring a carbonitrile group at position 3 and a (2-methylpropyl)amino substituent at position 6 . The 2-methylpropyl (isobutyl) group introduces steric bulk, influencing reactivity and intermolecular interactions. This compound is primarily used in pharmaceutical and materials science research as a synthetic intermediate or structural motif for bioactive molecules. Its molecular formula is C₁₀H₁₄N₃, with an average mass of 175.24 g/mol .
Properties
IUPAC Name |
6-(2-methylpropylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(2)6-12-10-4-3-9(5-11)7-13-10/h3-4,7-8H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDJJLRXZMZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:
3-Cyanopyridine+Isobutylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds are often designed to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications of the pyridine ring can enhance the efficacy against various cancer cell lines by targeting protein kinases involved in tumor growth.
Enzyme Inhibition
This compound is also investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV can improve glycemic control in diabetic patients, making this compound a candidate for further development in diabetes therapeutics .
Biological Research
Biological Activities
The biological activities of this compound have been explored in various studies. It has shown promise as an antimicrobial agent, with potential applications in treating infections caused by resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Pharmacological Studies
Pharmacological investigations into this compound have revealed its interaction with several biological targets, suggesting a multifaceted role in modulating biological responses. For instance, it may act on neurotransmitter receptors or other signaling pathways, which could lead to novel therapeutic strategies for neurological disorders .
Industrial Applications
Chemical Synthesis
In the field of organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to perform a variety of reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new materials and compounds .
Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and materials. Its derivatives are being explored for applications in agrochemicals and polymer science, where they can enhance the properties of existing materials or introduce new functionalities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutics. |
| Study 2 | DPP-IV Inhibition | Identified as a potent inhibitor with a mechanism involving competitive inhibition, leading to improved glucose tolerance in diabetic models. |
| Study 3 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than those of existing antibiotics. |
Mechanism of Action
The mechanism of action of 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile with analogs differing in substituents at position 6:
Key Observations :
- Solubility: The isopropyl(methyl)amino analog (C₁₀H₁₃N₃) exhibits better solubility in polar solvents due to its branched alkyl chain .
- Crystallography : Pyridine-3-carbonitriles with aromatic substituents (e.g., phenyl) show significant dihedral angles (45–54°) between the pyridine ring and attached groups, influencing packing efficiency in solid-state structures .
Biological Activity
6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyridine ring substituted with a 2-methylpropyl amino group and a carbonitrile functional group. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Formula : C₇H₈N₄
- Molecular Weight : 164.16 g/mol
- CAS Number : 1016679-54-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group may enhance binding affinity, influencing the activity of enzymes and receptors .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antitubercular Activity
In vitro studies have shown that derivatives of pyridine and carbonitrile possess antitubercular properties. For instance, molecular docking studies revealed that these compounds can effectively bind to the active sites of tuberculosis-related enzymes, inhibiting their function .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural analogs, which have been studied for their ability to modulate inflammatory pathways. The presence of the amino group may facilitate interactions with inflammatory mediators, thereby reducing inflammation .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring and the substituents significantly influence the biological activity. For example, variations in the alkyl groups attached to the amino function can alter binding affinities and enhance or diminish antimicrobial effects .
Q & A
Q. What are the established synthetic routes for 6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile, and what key reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For this compound:
Intermediate Preparation : Start with 6-chloropyridine-3-carbonitrile. React with 2-methylpropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours.
Catalysis : Use a base like triethylamine or K₂CO₃ to neutralize HCl byproducts and drive the reaction forward .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization hinges on stoichiometric excess of 2-methylpropylamine (1.5–2.0 eq) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 204.14) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Cooling crystals to 100 K improves diffraction quality .
Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nitrile group at position 3 activates the pyridine ring for nucleophilic attack at positions 2 and 6.
- Steric Effects : Bulky 2-methylpropylamine at position 6 reduces reactivity at adjacent positions.
- Electronic Effects : Nitrile group increases electrophilicity at position 4, but steric hindrance from the tert-butyl group limits accessibility. Comparative studies with 6-methoxy analogs show reduced reactivity due to electron-donating substituents .
Q. Experimental Design :
Competitive Reactions : React this compound with varying nucleophiles (e.g., thiophenol, amines) under controlled conditions.
Kinetic Monitoring : Use HPLC to track substitution rates at different positions .
Q. What in vitro models are suitable for studying the biological activity of this compound, and how are receptor binding assays designed?
Methodological Answer:
- β-Adrenergic Receptor Assays :
- Cell Lines : Use HEK293 cells transfected with human β₁/β₂/β₃ receptors.
- Binding Assay : Compete with fluorescent ligands (e.g., BODIPY-TMR-CGP12177) to measure IC₅₀ values. Pre-incubate cells with 1–100 µM compound for 1 hour .
- Functional Assays :
- cAMP Accumulation : Measure cAMP levels (ELISA) to assess agonism/antagonism at β₃ receptors, which are linked to metabolic pathways .
Q. How can degradation pathways of this compound be analyzed under various stress conditions, and what analytical methods are employed?
Methodological Answer:
- Forced Degradation Studies :
- Analytical Workflow :
Q. How do discrepancies in reported synthetic yields arise from variations in reaction conditions, and how can these be reconciled?
Methodological Answer:
- Key Variables :
- Solvent Polarity : DMF (high polarity) enhances solubility but may promote side reactions.
- Catalyst Loading : Excess base (e.g., K₂CO₃) improves deprotonation but complicates purification.
- Resolution Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
